molecular formula C21H22N2O5S B6543632 N,N-dimethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941924-58-9

N,N-dimethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B6543632
CAS No.: 941924-58-9
M. Wt: 414.5 g/mol
InChI Key: MQVPRGRKPQNUNM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a sulfonamide derivative featuring an anthraquinone core substituted with a dimethylamide and a butanamide chain. This compound is structurally designed to combine the photostability of anthraquinones with the bioactivity of sulfonamides, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N,N-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-22(2)19(24)9-6-12-23(3)29(27,28)14-10-11-17-18(13-14)21(26)16-8-5-4-7-15(16)20(17)25/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVPRGRKPQNUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is an organic compound with potential biological significance, particularly in medicinal chemistry. Its complex structure incorporates a sulfonamide group and an anthracene derivative, which may contribute to various biological activities such as anticancer and antibacterial effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N2O6SC_{20}H_{19}N_{2}O_{6}S with a molecular weight of 401.43 g/mol. The presence of the sulfonamide group is noteworthy due to its established antibacterial properties, while the anthracene moiety is known for its ability to intercalate into DNA, suggesting potential anticancer activity.

Biological Activity Overview

The biological activity of N,N-dimethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide can be categorized into several key areas:

  • Anticancer Activity :
    • The compound's anthracene structure allows for DNA intercalation, which can disrupt cancer cell replication. Preliminary studies suggest that derivatives of anthracene exhibit cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7) .
    • A study indicated that similar compounds showed significant cytotoxicity with IC50 values in the low micromolar range against these cell lines .
  • Antibacterial Properties :
    • The sulfonamide group in the compound is known for its antibacterial effects. Sulfonamides inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism.
    • Research has shown that compounds containing sulfonamide groups can be effective against a range of Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity :
    • Some studies have suggested that related anthracene derivatives possess antioxidant properties, which can help mitigate oxidative stress in cells . This activity may enhance the therapeutic potential of the compound in various diseases associated with oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerDNA intercalation leading to replication disruption
AntibacterialInhibition of folate synthesis
AntioxidantScavenging free radicals

Case Study: Anticancer Potential

In a specific case study involving related anthracene derivatives, compounds were tested against A-549 and MCF-7 cell lines. The results indicated that certain modifications to the anthracene structure significantly enhanced cytotoxicity, highlighting the importance of structural optimization in drug design .

Case Study: Antibacterial Efficacy

Another study focused on sulfonamide derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The research highlighted the potential for developing new antibiotics based on the sulfonamide framework combined with other active groups like those found in anthracenes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related anthraquinone derivatives, focusing on substituents, physicochemical properties, and functional applications.

Structural Analogues

Compound Name Key Substituents Molecular Formula Melting Point (°C) Key Applications/Properties
Target Compound : N,N-Dimethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide - N-methyl sulfonamide
- N,N-dimethyl butanamide
C₂₁H₂₃N₃O₅S Not reported Potential solubility enhancement via amide groups; possible bioactivity (inferred)
N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide - N,N-dimethyl sulfonamide (no butanamide chain) C₁₆H₁₃NO₄S Not reported Simpler structure; used as a reference for sulfonamide-anthraquinone hybrids
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide - 2-methylbenzamide substituent C₂₃H₁₇NO₃ Not reported Bidentate directing group for metal-catalyzed C-H functionalization
1-Amino-N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide - 1-aminoanthraquinone
- 4-chlorophenyl carboxamide
C₂₁H₁₃ClN₂O₃ 275 Antistaphylococcal activity (MIC: 2–8 µg/mL)
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide - 4-methylbenzenesulfonamide
- 4-amino-3-bromoanthraquinone
C₂₁H₁₅BrN₂O₄S Not reported Fluorescent probe potential due to anthraquinone-sulfonamide conjugation
9,10-Dioxo-N-(2-oxo-2-phenylethyl)-9,10-dihydroanthracene-2-sulfonamide - 2-oxo-2-phenylethyl sulfonamide C₂₂H₁₇NO₅S Not reported Enhanced π-π stacking potential from phenyl group

Physicochemical and Functional Comparisons

  • Solubility : The target compound’s dimethylamide and butanamide groups likely improve solubility in polar solvents compared to simpler sulfonamides like N,N-dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide .
  • Thermal Stability: Anthraquinone derivatives generally exhibit high melting points (e.g., 275°C for 1-amino-N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide ). The target compound’s melting point is unreported but expected to align with this range.
  • Synthetic Flexibility : The target compound’s butanamide chain allows modular functionalization, unlike rigid analogues like N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide .

Spectroscopic Characterization

  • NMR: Anthraquinone protons typically resonate at δ 7.5–8.5 ppm, while sulfonamide and amide protons appear at δ 2.5–3.5 ppm (dimethyl groups) and δ 6.5–7.5 ppm (NH), respectively .
  • HRMS: Molecular ion peaks ([M+1]<sup>+</sup>) for anthraquinone sulfonamides range from 373–456 m/z .

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